11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Overview
Description
11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is an oxo steroid.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized for research purposes, particularly focusing on their structural and chemical properties. Coombs (1966) synthesized derivatives such as 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene, discussing the aromatization mechanism in these compounds (Coombs, 1966).
Carcinogenic Potential and Metabolism
- Studies have examined the metabolic pathways and carcinogenic potential of similar compounds. For instance, Coombs et al. (1985) investigated the in vitro metabolism of cyclopenta[a]phenanthrenes, linking their structure to carcinogenic potential (Coombs et al., 1985). Additionally, Coombs and others (1973) explored the relationship between chemical structure and carcinogenicity in various cyclopenta[a]phenanthrene derivatives (Coombs et al., 1973).
Binding Properties and Receptor Interaction
- Antiprogestins, with structural similarities to the compound , have been studied for their interaction with opioid receptors. Maggi et al. (1996) showed that certain antiprogestins can inhibit the binding of opioids to mu-opioid receptors in nervous system preparations (Maggi et al., 1996).
Electronegative Analogues and Mutagenicity
- Research on analogues of cyclopenta[a]phenanthrenes, such as the 15,16-Dihydro-11-trifluoromethyl variant, has been conducted to understand their mutagenic properties. Boyd et al. (1993) found similarities in metabolism and mutagenicity between this compound and its 11-methyl counterpart (Boyd et al., 1993).
Crystal Structure Analysis
- Liu et al. (2002) explored the crystal structure of 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative, highlighting the importance of certain substituents in molecular planarity (Liu et al., 2002).
Metabolic Activation and Mutagenicity
- The metabolic activation and mutagenicity of the 11-trifluoromethyl analogue of cyclopenta[a]phenanthrenes were studied, demonstrating the importance of the spatial configuration in influencing metabolism to genotoxic intermediates (Boyd et al., 1993).
properties
IUPAC Name |
11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAHZOOUSRJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861069 | |
Record name | 11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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